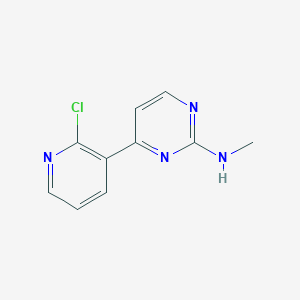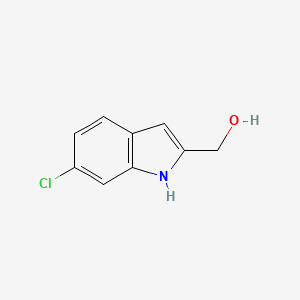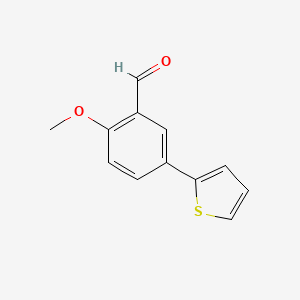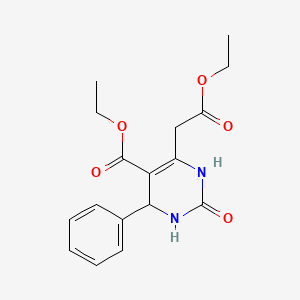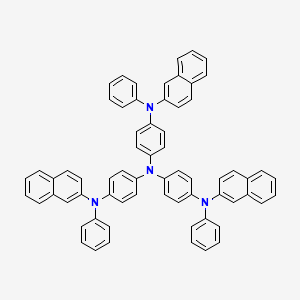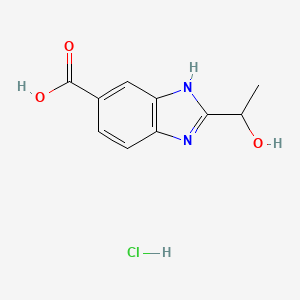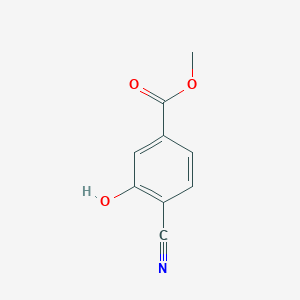
Methyl 4-cyano-3-hydroxybenzoate
Vue d'ensemble
Description
Methyl 4-cyano-3-hydroxybenzoate is a chemical compound with the CAS Number: 6520-87-2 and a molecular weight of 177.16 . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The linear formula of Methyl 4-cyano-3-hydroxybenzoate is C9H7NO3 . Unfortunately, detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Methyl 4-cyano-3-hydroxybenzoate is a solid substance that is stored at room temperature . Unfortunately, detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chemical Analysis and Preservative Efficacy
Methyl 4-cyano-3-hydroxybenzoate, a derivative of paraben, has been the subject of various studies due to its antimicrobial properties and its application as a preservative in cosmetics, pharmaceuticals, and food products. Parabens, including methyl 4-cyano-3-hydroxybenzoate, are widely recognized for their low toxicity and effectiveness as preservatives, making them valuable in extending the shelf life of products. Research on parabens has primarily focused on their chemical behavior, interaction with other substances, and methods for detection and quantification in different matrices.
One study demonstrated the development of a microemulsion electrokinetic chromatography (MEEKC) method for the selective and quantitative analysis of parabens, including methyl 4-cyano-3-hydroxybenzoate, highlighting its practical application in quality control testing of pharmaceutical and cosmetic products (Mahuzier, Altria, & Clark, 2001)(Mahuzier et al., 2001). Another investigation focused on the hydrolysis of parabens by skin microsomes and cytosol from human and minipigs, shedding light on the metabolic pathways of parabens upon dermal exposure (Jewell et al., 2007)(Jewell et al., 2007).
Environmental and Biological Impact
Concerns about the environmental presence and potential health risks associated with paraben exposure have led to investigations into their behavior in aquatic environments and their biodegradability. The electrochemical sensing of parabens in hydro-alcoholic solutions and water using a boron-doped diamond electrode represents a significant advancement in monitoring the environmental impact of these compounds (Radovan et al., 2008)(Radovan et al., 2008).
Advanced Detection Techniques
Technological advancements have facilitated the development of highly sensitive detection methods for parabens. For instance, an electrochemical sensor based on molecularly imprinted polymer for methyl paraben recognition has been introduced, demonstrating the potential for specific, sensitive detection and quantification in complex matrices (Soysal, 2021)(Soysal, 2021). Additionally, a fluorescent sensor for Al3+ detection utilizing a paraben derivative illustrates the diverse applications of these compounds beyond their preservative functions (Ye et al., 2014)(Ye et al., 2014).
Safety And Hazards
Methyl 4-cyano-3-hydroxybenzoate has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
methyl 4-cyano-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEARWYDVSYTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586364 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-3-hydroxybenzoate | |
CAS RN |
6520-87-2 | |
| Record name | Methyl 4-cyano-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

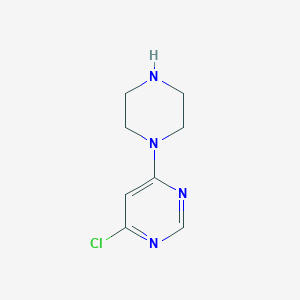
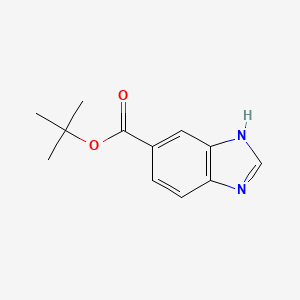
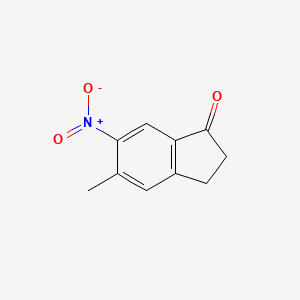
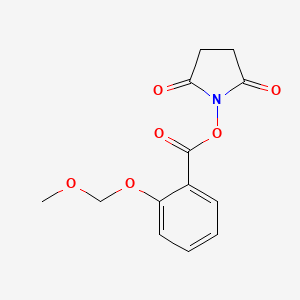
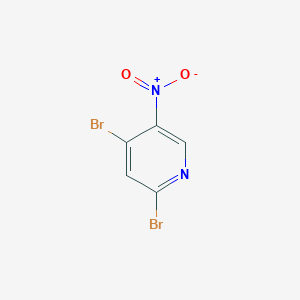
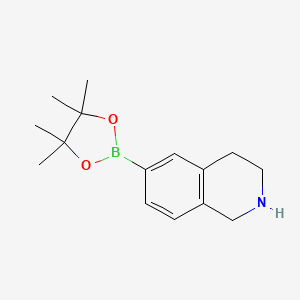
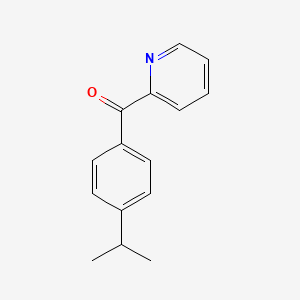
![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)
